

The Biological Activity of Pterolactam: A Technical Guide

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Compound of Interest

Compound Name: *Pterolactam*

Cat. No.: *B032832*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactam (5-methoxypyrrolidin-2-one) is a naturally occurring γ -lactam, a five-membered heterocyclic ring compound, that has been isolated from various plant species, including *Chrysanthemum coronarium* and the rhizome of *Coniogramme japonica*.^[1] As a member of the pyrrolidinone class of compounds, **Pterolactam** serves as a foundational structure in the exploration of new therapeutic agents due to the diverse biological activities associated with this chemical scaffold.^[2] While research into the specific activities of the unmodified **Pterolactam** molecule is still emerging, significant work on its derivatives has highlighted its potential, particularly in the development of novel antifungal agents. This guide provides an in-depth summary of the current understanding of **Pterolactam**'s biological activity, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.

Core Biological Activities

The primary biological activity documented for **Pterolactam** and its derivatives is antifungal.^[3] However, the broader class of lactams and pyrrolidinones are known for a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, suggesting potential avenues for future investigation of **Pterolactam** itself.^[2]

Antifungal Activity

The most robustly studied application of the **Pterolactam** scaffold is in the development of antifungal agents. While data on the unmodified **Pterolactam** is limited, novel Mannich bases derived from **Pterolactam** have been synthesized and evaluated for their activity against a panel of fungal and yeast species.[\[3\]](#)

Studies have shown that these derivatives can exhibit significant antifungal properties. A series of **Pterolactam**-inspired amide Mannich bases demonstrated that approximately one-third of the synthesized compounds had good to high antifungal activities against at least one tested strain, with EC50 values lower than the control antifungal agent.[\[3\]](#) One N,N'-aminal derivative was identified as a particularly promising broad-spectrum agent, active against five different fungal strains without exhibiting cytotoxicity.[\[3\]](#) This highlights the **Pterolactam** core as a valuable starting point for generating potent and selective antifungal drug candidates.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activity of **Pterolactam** derivatives. Note: Data for the parent **Pterolactam** compound is not extensively available in the cited literature; the focus remains on its chemically modified analogues.

Table 1: Antifungal Activity of **Pterolactam**-Derived Mannich Bases

Compound ID	Fungal Strain	Activity Metric	Value	Reference
30	5 Strains	Broad Spectrum	Active	[3]
Multiple	Various	EC50	< Control	[3]

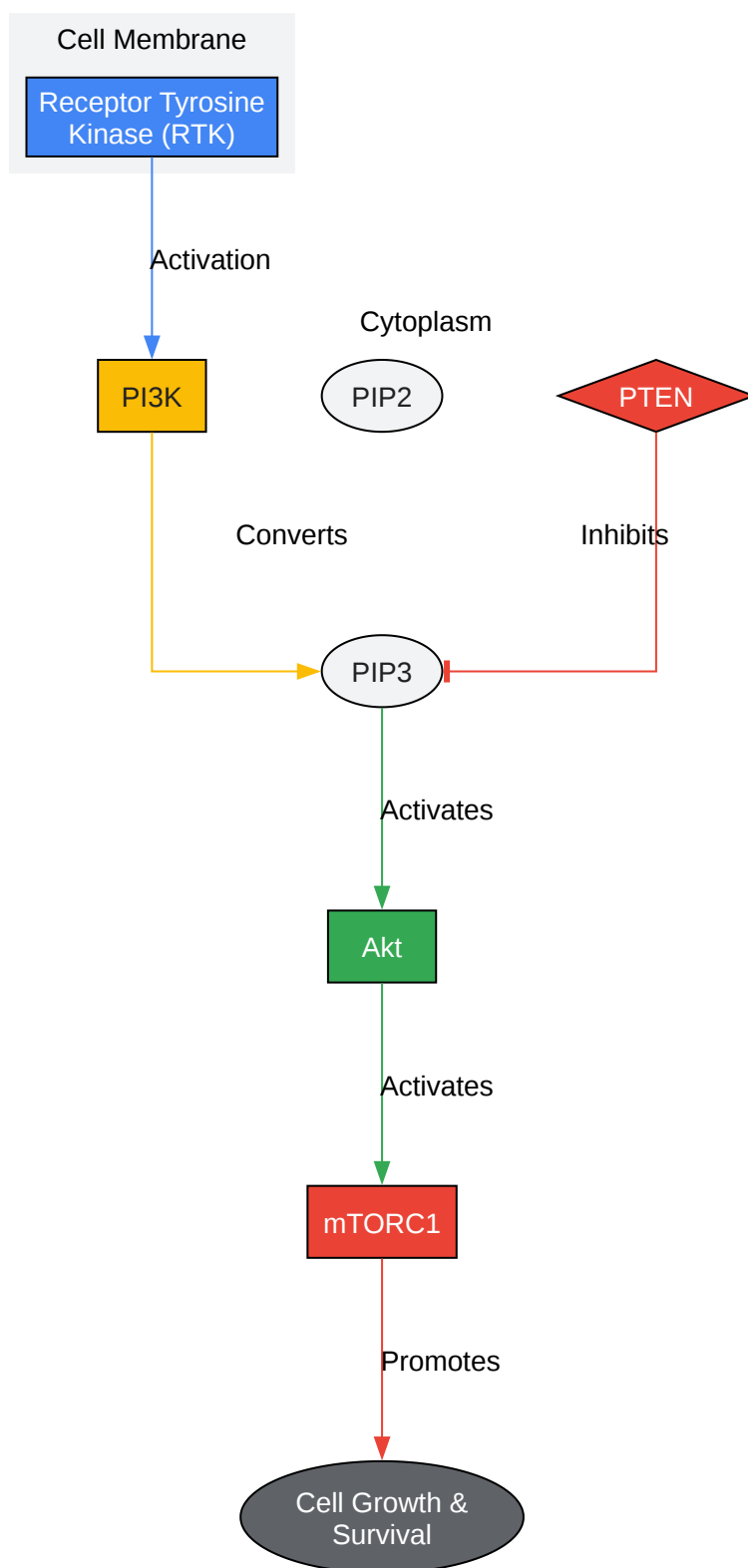
(Specific EC50 values for individual derivatives were not detailed in the abstract but were noted as being lower than the control for a third of the compounds tested.)

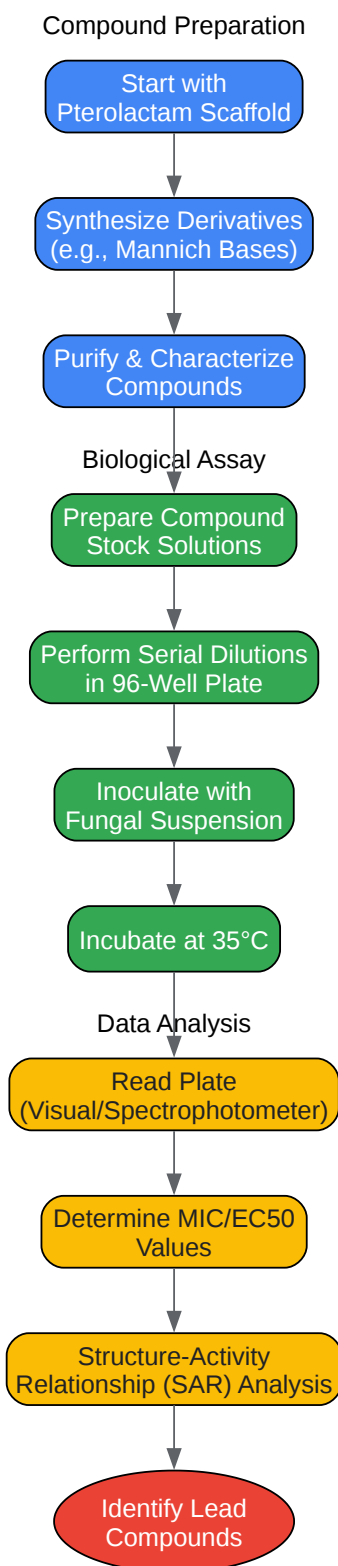
Mechanism of Action and Signaling Pathways

The precise mechanism of action for **Pterolactam** and its derivatives has not been fully elucidated. However, the mechanisms of other antifungal agents that target the fungal cell can provide a hypothetical framework. Many antifungals act by disrupting the cell membrane, inhibiting cell wall synthesis, or interfering with essential molecular synthesis pathways.[\[4\]](#)[\[5\]](#)

For instance, some amides exert their antifungal effect by binding to ergosterol in the fungal plasma membrane, leading to membrane disruption.[5][6] It is plausible that **Pterolactam** derivatives could operate through a similar mechanism, though this requires experimental validation.

Given the implication of signaling pathways like PI3K/Akt/mTOR in cell survival and proliferation in both cancer and fungal pathogens, it represents a potential target for novel therapeutic agents.[7] While direct modulation of this pathway by **Pterolactam** has not been reported, it remains a critical area for future investigation to understand its broader biological potential.





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